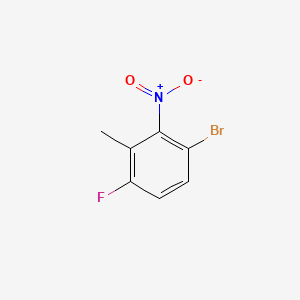

1-Bromo-4-fluoro-3-methyl-2-nitrobenzene

Description

Significance of Multifunctionalized Aromatic Scaffolds in Advanced Chemical Synthesis

Multifunctionalized aromatic scaffolds are organic molecules that feature a central aromatic ring to which several different functional groups are attached. The strategic importance of these scaffolds lies in their ability to serve as versatile hubs for constructing complex, three-dimensional molecules. mdpi.com This "bottom-up" approach to synthesis allows for the precise and stepwise addition of various chemical entities, enabling the creation of novel compounds with tailored properties for specific applications. mdpi.com

In medicinal chemistry, for instance, these scaffolds are used to develop multi-target drugs capable of interacting with multiple biological targets simultaneously, a promising strategy for treating complex diseases like Alzheimer's. acs.orgmdpi.com The ability to attach different pharmacophores to a central aromatic core allows for the integration of multiple therapeutic actions into a single molecule. acs.org Furthermore, in materials science, these rigid aromatic frameworks are used to construct porous materials with high surface areas and stability, suitable for applications in gas separation and filtration. researchgate.net

Research Context of 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene within Halogenated Nitroarenes

This compound is a prime example of a multifunctionalized aromatic compound. Its structure features a benzene (B151609) ring substituted with four different groups: a bromine atom, a fluorine atom, a methyl group, and a nitro group. This specific arrangement of substituents makes it a valuable intermediate in organic synthesis. The presence of the electron-withdrawing nitro group activates the aromatic ring for certain types of reactions, while the halogens (bromine and fluorine) provide sites for various cross-coupling reactions, which are fundamental bond-forming processes in modern chemistry. The methyl group also influences the electronic properties and steric environment of the molecule.

The reactivity of halogenated nitroarenes is often dictated by the position of the substituents. For example, the nitro group can direct incoming reagents to specific positions on the ring and can itself be reduced to form an amino group, opening up another avenue for chemical modification. The differing reactivity of bromine and fluorine atoms also allows for selective transformations, where one halogen can be reacted while the other remains intact, a crucial feature for sequential synthesis.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound primarily revolves around its use as a synthetic building block. While specific, direct applications of the compound itself are not extensively documented in mainstream literature, its value is realized in the synthesis of more complex molecules. The strategic placement of its four distinct functional groups allows chemists to perform a sequence of reactions, modifying one group at a time to build intricate molecular architectures.

For example, the bromine atom can participate in Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon bonds. The nitro group can be reduced to an amine, which can then be used to form amides, sulfonamides, or participate in the construction of heterocyclic rings. The fluorine atom, while generally less reactive than bromine in nucleophilic substitution, can still be a site for specific transformations or can be retained in the final product to modulate its properties, such as metabolic stability or binding affinity in a biological context.

The synthesis of this compound and its analogs is also an area of interest. For instance, the nitration of halogenated toluenes is a common method to produce such molecules. quora.com The precise control of reaction conditions is crucial to achieve the desired substitution pattern.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1286734-82-4 |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZUMDDGTJMPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262560 | |

| Record name | Benzene, 1-bromo-4-fluoro-3-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-82-4 | |

| Record name | Benzene, 1-bromo-4-fluoro-3-methyl-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-fluoro-3-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-fluoro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 4 Fluoro 3 Methyl 2 Nitrobenzene and Its Derivatives

Regioselective Halogenation Strategies in Substituted Nitrobenzenes

Achieving regioselective halogenation in the synthesis of complex molecules like 1-bromo-4-fluoro-3-methyl-2-nitrobenzene is a significant synthetic challenge. The presence of multiple substituents, including the strongly deactivating nitro group, necessitates careful selection of halogenating agents and reaction conditions.

Electrophilic Aromatic Substitution for Bromination and Fluorination

Electrophilic aromatic substitution (EAS) is the most common method for introducing halogen atoms to an aromatic ring. msu.edu The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. makingmolecules.comlumenlearning.com The success of these reactions depends on the generation of a potent electrophile, often requiring a Lewis acid catalyst. makingmolecules.commasterorganicchemistry.com For bromination, a combination of Br₂ and a Lewis acid like FeBr₃ is typically used, while specialized reagents are needed for fluorination due to the high reactivity of F₂. lumenlearning.comlibretexts.org

The regioselectivity of EAS is governed by the substituents already on the ring. vanderbilt.edu These are classified as either activating or deactivating groups, which direct incoming electrophiles to specific positions (ortho, meta, or para).

| Substituent | Type | Directing Effect |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

In a synthetic precursor to this compound, the existing groups will direct the incoming halogen. For instance, in the bromination of 4-fluoro-3-methyl-2-nitrobenzene, the nitro group directs meta (to position 5), while the methyl and fluoro groups direct ortho and para. The combined directive effects and steric hindrance must be analyzed to predict the major product. The electron-withdrawing nature of the nitro group deactivates the ring, often requiring harsh reaction conditions for halogenation. makingmolecules.comchemistrysteps.com

Directed Ortho-Metalation and Halogen-Dance Pathways in Complex Systems

For substrates where standard EAS reactions lack the desired regioselectivity, more advanced methods like Directed Ortho-Metalation (DoM) and the halogen-dance reaction offer powerful alternatives.

Directed Ortho-Metalation (DoM) involves the use of a directed metalation group (DMG) which coordinates to an organolithium base. This facilitates the removal of a proton from the position ortho to the DMG, creating a stabilized aryl anion. nih.gov This anion can then be quenched with an electrophilic halogen source (e.g., Br₂, I₂) to install a halogen atom with high regioselectivity. nih.govthieme-connect.com While the nitro group itself is not a standard DMG, other functional groups can be used as directing groups and later converted or replaced.

The halogen-dance (HD) reaction is a base-catalyzed isomerization of an aryl halide, where a halogen atom migrates from its initial position to a more thermodynamically stable one. acs.orgwikipedia.org This process is driven by the formation of the most stable aryl anion intermediate. wikipedia.org The reaction typically begins with deprotonation by a strong base, and the halogen can migrate to a new position on the ring. wikipedia.org This strategy is particularly useful for synthesizing substitution patterns that are difficult to achieve through other methods. thieme-connect.com The combination of DoM and halogen-dance sequences can provide access to highly substituted and complex aromatic systems. thieme-connect.comresearchgate.net

Nitration Pathways for Poly-substituted Aromatic Compounds

The introduction of a nitro group is a key step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.commasterorganicchemistry.comlibretexts.org

Regioselective Nitration of Halogenated Toluene Derivatives

The synthesis of this compound could plausibly start from a halogenated toluene derivative, such as 2-bromo-5-fluorotoluene or 4-fluoro-3-methylbromobenzene. In the nitration of such a precursor, the regiochemical outcome is determined by the directing effects of the existing substituents.

For example, in the nitration of toluene, the activating methyl group directs the incoming nitro group primarily to the ortho and para positions, resulting in a mixture of isomers. uncw.educerritos.edu The presence of halogen substituents, which are deactivating but ortho, para-directing, further complicates the regioselectivity. The precise ratio of isomers depends on the specific substrate and reaction conditions. nih.gov Zeolite catalysts have been explored to enhance the selectivity towards the para-isomer in toluene nitration. uncw.eduresearchgate.net

Influence of Existing Substituents on Nitration Regioselectivity

When a benzene ring has multiple substituents, the position of the incoming electrophile is determined by the combined effects of all groups. The directing power of these groups generally follows the order: strongly activating > strongly deactivating > weakly activating/deactivating.

In a hypothetical nitration of 1-bromo-4-fluoro-3-methylbenzene, the directing effects would be as follows:

Methyl (-CH₃): An activating group, directing ortho and para (to positions 2, 4, 6). youtube.com

Fluoro (-F): A deactivating group, directing ortho and para (to positions 3, 5).

Bromo (-Br): A deactivating group, directing ortho and para (to positions 2, 6).

Multi-step Synthesis Design for Structurally Analogous Compounds

Designing a multi-step synthesis for a polysubstituted aromatic compound requires careful strategic planning, particularly concerning the order of substituent introduction. libretexts.org The choice of starting material and the sequence of reactions are critical to ensure the correct final arrangement of functional groups.

A plausible synthetic pathway for this compound is outlined below. The strategy relies on installing the groups in an order that leverages their directing effects to achieve the desired regiochemistry.

Proposed Synthetic Route:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |

| 1 | 4-Fluorotoluene | HNO₃, H₂SO₄ | 4-Fluoro-2-nitrotoluene | The activating methyl group directs the nitration primarily to the ortho position. |

| 2 | 4-Fluoro-2-nitrotoluene | Br₂, FeBr₃ | 2-Bromo-4-fluoro-6-nitrotoluene | The nitro group is a meta-director, while the methyl and fluoro groups are ortho, para-directors. The position ortho to the methyl and fluoro groups is activated, leading to bromination. |

| 3 | 2-Bromo-4-fluoro-6-nitrotoluene | 1. Fe, HCl or H₂, Pd/C2. NaNO₂, HCl3. H₃PO₂ | 3-Bromo-5-fluorotoluene | Reduction of the nitro group to an amine, followed by diazotization and removal of the diazonium group. |

| 4 | 3-Bromo-5-fluorotoluene | HNO₃, H₂SO₄ | 5-Bromo-3-fluoro-2-nitrotoluene & isomers | Nitration is directed by the methyl group (ortho/para) and the halogens (ortho/para). A mixture of isomers is likely. |

Note: The above is a hypothetical pathway. An alternative and potentially more regioselective route might start from a different precursor, such as 3-methyl-4-fluoroaniline, to better control the substituent placement through diazotization and Sandmeyer-type reactions.

For instance, a synthesis reported for the similar compound 1-bromo-5-fluoro-2-methyl-4-nitrobenzene starts with 5-fluoro-2-methylaniline, which is then brominated, subjected to a Sandmeyer reaction to replace the amino group with another bromo group, followed by nitration, and finally a selective reduction/removal of one bromo group. chemicalbook.com This highlights the complexity and need for sophisticated strategies in synthesizing such molecules.

Sequential Functionalization Strategies on Aromatic Cores

The synthesis of this compound necessitates a carefully planned sequence of reactions to install the four different substituents at the correct positions. The order of these reactions is dictated by the directing effects of the substituents already present on the aromatic ring. vedantu.compharmaguideline.com A plausible synthetic route can be devised by starting with a commercially available or readily synthesized precursor and introducing the functional groups in a stepwise manner.

One potential retrosynthetic analysis suggests that the final step could be the introduction of the nitro group via electrophilic nitration of 2-bromo-5-fluorotoluene. The directing effects of the methyl group (ortho-, para-directing) and the halogens (ortho-, para-directing) would need to be carefully considered to achieve the desired regioselectivity.

A proposed synthetic pathway could commence with 4-fluoro-3-methylaniline. The synthesis would proceed through the following key transformations:

Diazotization and Sandmeyer Reaction: The amino group of 4-fluoro-3-methylaniline can be converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the bromo substituent, yielding 4-bromo-1-fluoro-2-methylbenzene.

Nitration: The subsequent and final step would be the nitration of 4-bromo-1-fluoro-2-methylbenzene. In this electrophilic aromatic substitution, the directing effects of the existing substituents will determine the position of the incoming nitro group. The methyl group is an activating, ortho-, para-director, while the fluoro and bromo groups are deactivating, yet also ortho-, para-directing. The interplay of these directing effects is crucial for the successful synthesis of the target compound.

An alternative approach could involve the nitration of a different precursor, such as 2-bromo-5-fluorotoluene. The nitration of fluorotoluenes has been shown to be regioselective, influenced by the position of the fluorine and methyl groups. rsc.org

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Diazotization | 4-fluoro-3-methylaniline, NaNO₂, aq. HBr, 0-5 °C | 4-Fluoro-3-methylbenzenediazonium bromide |

| 2 | Sandmeyer Reaction | 4-Fluoro-3-methylbenzenediazonium bromide, CuBr | 4-Bromo-1-fluoro-2-methylbenzene |

| 3 | Nitration | 4-Bromo-1-fluoro-2-methylbenzene, HNO₃, H₂SO₄ | This compound |

Stereochemical Considerations in Substituted Benzenes

In the context of substituted benzenes, "stereochemistry" primarily refers to the regiochemistry of the substitution pattern on the aromatic ring. The arrangement of substituents is not arbitrary and is governed by the electronic and steric properties of the groups already attached to the ring. vedantu.comlibretexts.orglibretexts.orglumenlearning.com

In the proposed synthesis of this compound, the critical step for controlling the final substitution pattern is the electrophilic nitration of the trisubstituted benzene precursor. The directing effects of the methyl, fluoro, and bromo groups collectively determine the position of the incoming nitro group.

Methyl Group (-CH₃): This is an activating group and an ortho-, para-director due to its electron-donating inductive effect and hyperconjugation.

Fluoro (-F) and Bromo (-Br) Groups: These are deactivating groups due to their electron-withdrawing inductive effect, but they are ortho-, para-directors because of the electron-donating resonance effect of their lone pairs.

The combined influence of these groups on the aromatic ring's electron density and the stability of the intermediate carbocation (the sigma complex or arenium ion) directs the electrophile (NO₂⁺) to a specific position. In the case of 4-bromo-1-fluoro-2-methylbenzene, the positions ortho and para to the activating methyl group are favored. The steric hindrance from the existing substituents also plays a role, potentially favoring substitution at the less hindered position. The precise outcome of the nitration reaction would depend on the relative strengths of these directing effects and the reaction conditions.

The regioselectivity of such reactions is a key consideration in the synthesis of polysubstituted aromatic compounds, ensuring the formation of the desired isomer and minimizing the production of unwanted byproducts.

| Substituent | Electronic Effect | Directing Effect |

| -CH₃ (Methyl) | Activating (electron-donating) | Ortho, Para |

| -F (Fluoro) | Deactivating (electron-withdrawing), but with electron-donating resonance | Ortho, Para |

| -Br (Bromo) | Deactivating (electron-withdrawing), but with electron-donating resonance | Ortho, Para |

| -NO₂ (Nitro) | Deactivating (electron-withdrawing) | Meta |

Mechanistic Investigations of Chemical Transformations Involving 1 Bromo 4 Fluoro 3 Methyl 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for activated aryl halides. This process is not to be confused with SN1 or SN2 reactions, as it occurs on an sp²-hybridized carbon and follows a distinct addition-elimination mechanism. acs.orgyoutube.com The aromatic ring, typically nucleophilic, becomes electrophilic and susceptible to attack by a nucleophile when strong electron-withdrawing substituents are present. youtube.com

The reactivity of 1-bromo-4-fluoro-3-methyl-2-nitrobenzene in SNAr reactions is profoundly influenced by its substituents. The nitro group (NO₂) at the C-2 position is a powerful activating group. Through a combination of its strong inductive (-I) and resonance (-M) effects, the nitro group withdraws electron density from the aromatic ring, making the entire ring more electrophilic and particularly activating the ortho (C-1, C-3) and para (C-4) positions relative to it. youtube.comyoutube.com This activation is crucial for stabilizing the negatively charged intermediate formed during the reaction.

The halogen atoms, bromine and fluorine, have a dual role. Their inductive electron withdrawal further enhances the electrophilicity of the carbon atoms to which they are attached (the ipso-carbons), making them prime targets for nucleophilic attack. masterorganicchemistry.com However, they also serve as the leaving group in the final step of the substitution.

A key point in SNAr reactions is the leaving group paradox. While bromide is generally a better leaving group than fluoride (B91410) in many substitution reactions (like SN2) due to the weaker C-Br bond, the reactivity order in SNAr is often F > Cl > Br > I. masterorganicchemistry.com This is because the initial nucleophilic attack is typically the slow, rate-determining step. masterorganicchemistry.comresearchgate.net The high electronegativity of fluorine makes the attached carbon atom significantly more electron-deficient, thus accelerating the rate-limiting attack by the nucleophile. masterorganicchemistry.com Therefore, in this compound, nucleophilic attack is often faster at the fluorine-bearing carbon (C-4) than the bromine-bearing carbon (C-1), assuming other factors are equal.

| Substituent | Position | Effect on SNAr Reaction | Primary Role |

|---|---|---|---|

| Nitro (NO₂) | 2 | Strongly Activating | Stabilizes the negative charge of the reaction intermediate (Meisenheimer complex) through resonance and induction. |

| Fluorine (F) | 4 | Activating / Leaving Group | Strong inductive effect makes the ipso-carbon highly electrophilic, accelerating the rate-determining nucleophilic attack. |

| Bromine (Br) | 1 | Activating / Leaving Group | Inductive effect activates the ipso-carbon. It is a good leaving group in the elimination step. |

| Methyl (CH₃) | 3 | Weakly Deactivating/Steric Influence | Weakly electron-donating; its primary influence may be steric, potentially hindering attack at adjacent positions. |

| Nucleophile (Biothiol) | pKa of Thiol Group | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| Cysteine | 8.53 | 1862 |

| Glutathione | 9.12 | 794 |

| N-Acetylcysteine | 9.52 | 316 |

For the vast majority of SNAr reactions, the mechanism proceeds in two steps: nucleophilic addition followed by elimination. The first step, the attack of the nucleophile on the electron-deficient aryl halide to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), disrupts the aromaticity of the ring and is energetically costly. masterorganicchemistry.comnih.gov Consequently, this initial addition is almost always the slow, rate-determining step (RDS). masterorganicchemistry.comresearchgate.net

The second step, the expulsion of the halide leaving group, leads to the restoration of aromaticity and is typically fast. The observation that fluoroarenes react faster than bromoarenes in many SNAr contexts is strong evidence for the addition being the RDS. masterorganicchemistry.com If the departure of the leaving group were rate-limiting, the weaker C-Br bond would be expected to break more easily, leading to a faster reaction for the bromo-substituted compound. Since the opposite is often true, it indicates that C-X bond cleavage is not part of the slow step.

A Brønsted-type plot is a valuable tool in mechanistic studies that correlates the logarithm of the rate constant (log k) for a series of related nucleophiles with their pKa values. nih.govfrontiersin.org This linear free-energy relationship provides insight into the structure of the transition state of the rate-determining step. The slope of this plot, known as the Brønsted coefficient (βnuc), quantifies the sensitivity of the reaction rate to the basicity of the nucleophile. nih.gov

A βnuc value between 0 and 1 reflects the degree of bond formation between the nucleophile and the carbon atom in the transition state. A large βnuc value (e.g., > 0.5) suggests a late transition state with significant bond formation, where the nucleophile has transferred a substantial portion of its charge. Conversely, a small βnuc value indicates an early transition state. For SNAr reactions, βnuc values are often in the range of 0.3-0.6, indicating that bond formation is significantly advanced in the transition state of the rate-determining nucleophilic attack. researchgate.netfrontiersin.org In some cases, split Brønsted plots can be observed, suggesting a change in the reaction mechanism or the rate-determining step across the series of nucleophiles. frontiersin.org

The cornerstone of the stepwise SNAr mechanism is the formation of a discrete, non-aromatic, anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.commasterorganicchemistry.com When a nucleophile (Nu⁻) attacks this compound, it can do so at either C-1 or C-4, leading to two different Meisenheimer complexes.

The stability of this intermediate is paramount. The negative charge introduced by the nucleophile is delocalized across the carbon framework of the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group through resonance. youtube.comyoutube.com This delocalization onto the highly electronegative oxygen atoms provides substantial stabilization, lowering the activation energy of the first step and making the reaction feasible. acs.org These intermediates, while transient, can sometimes be isolated and characterized under specific conditions, providing direct evidence for the stepwise mechanism. masterorganicchemistry.com

While the stepwise mechanism via a Meisenheimer intermediate is the textbook model, recent computational and experimental evidence, including kinetic isotope effect studies, has demonstrated that this is not universally true. stackexchange.comspringernature.com Many SNAr reactions, in fact, proceed through a single-step, or concerted , mechanism where the nucleophile attacks and the leaving group departs simultaneously through a single transition state. acs.orgstackexchange.com

The operative mechanism exists on a continuum and is influenced by several factors:

Ring Activation: Heavily activated rings (e.g., with multiple nitro groups) are more likely to form a stable Meisenheimer intermediate, favoring a stepwise pathway. springernature.com

Leaving Group Ability: Poorer leaving groups (like fluoride) tend to favor the stepwise mechanism, as the second step (elimination) is slower. Better leaving groups (like chloride and bromide) make the elimination step faster, which can cause it to merge with the addition step, leading to a concerted mechanism. stackexchange.comspringernature.com

Nucleophile and Solvent: The nature of the nucleophile and solvent also plays a role in modulating the stability of the intermediate versus the transition state.

For this compound, the mechanism may depend on which halogen is being substituted. A reaction involving the displacement of fluoride is more likely to proceed through a stepwise mechanism due to the strong activation from the ortho-nitro group and the poor leaving group ability of fluoride. springernature.com Conversely, a reaction at the C-Br position, involving a better leaving group, could potentially proceed via a more concerted pathway. stackexchange.comresearchgate.net Thus, the molecule serves as an excellent substrate for exploring this mechanistic borderline.

Regioselectivity in Nucleophilic Attack on Multi-halogenated Nitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituted nitroaromatic compounds. The reaction proceeds through a two-step addition-elimination mechanism, where the rate-limiting step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govstackexchange.com The regioselectivity of this attack is governed by the electronic effects of the substituents on the aromatic ring.

In this compound, the nitro group at C2 is a powerful activating group for nucleophilic attack. Through its strong electron-withdrawing resonance (-R) and inductive (-I) effects, it significantly lowers the electron density at the ortho (C1 and C3) and para (C5, relative to the nitro group, which is unsubstituted) positions. However, for a substitution reaction to occur, a suitable leaving group must be present at one of these activated positions.

The compound features two halogen atoms, a bromine at C1 (ortho to the nitro group) and a fluorine at C4 (meta to the nitro group). In SNAr reactions, the rate of substitution is highly dependent on the ability of the leaving group to depart. Generally, for halogens, the leaving group ability follows the order I > Br > Cl > F in many reaction types, but in SNAr, the opposite is often true. The carbon-fluorine bond is highly polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, fluorine's high electronegativity stabilizes the transition state of the rate-determining addition step.

Considering the positions of the halogens relative to the activating nitro group:

Bromine at C1: This position is ortho to the nitro group and is activated.

Fluorine at C4: This position is meta to the nitro group. Nucleophilic attack at a meta position is generally disfavored as the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group. stackexchange.com

| Position | Substituent | Activation by Nitro Group | Leaving Group Ability (SNAr Context) | Predicted Reactivity |

| C1 | Bromo | Ortho (Activated) | Good | High |

| C4 | Fluoro | Meta (Not Activated) | Excellent (if activated) | Low |

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation in synthetic chemistry, providing access to anilines which are precursors for a vast array of pharmaceuticals and materials. acs.org

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. youtube.commasterorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.comwikipedia.org The reaction involves the use of hydrogen gas as the reductant.

A significant challenge in the catalytic hydrogenation of halogenated nitroarenes is the potential for simultaneous hydrodehalogenation (removal of the halogen atom). nih.gov This is particularly a concern with Pd/C, which is known to effectively catalyze the cleavage of carbon-halogen bonds, especially C-Br and C-I bonds. commonorganicchemistry.comnih.gov For a substrate like this compound, using Pd/C could lead to a mixture of products, including the desired 2-amino-1-bromo-4-fluoro-3-methylbenzene, as well as de-brominated and potentially de-fluorinated byproducts.

Raney nickel is often a more chemoselective catalyst for nitro group reduction in the presence of aromatic bromides and chlorides, showing less propensity for hydrodehalogenation. commonorganicchemistry.commdpi.com Therefore, it would be a more suitable choice for the selective reduction of this compound.

Table of Common Catalysts for Nitro Reduction and Their Selectivity:

| Catalyst | Typical Conditions | Advantages | Disadvantages for Halogenated Substrates |

|---|---|---|---|

| Pd/C | H₂ (1-50 atm), RT-80°C, various solvents (MeOH, EtOH, EtOAc) | High activity, efficient | Prone to causing hydrodehalogenation (C-Br, C-I) commonorganicchemistry.comnih.gov |

| Raney Ni | H₂ (1-50 atm), RT-100°C, typically in alcohols | Good activity, less prone to dehalogenating aryl chlorides and bromides commonorganicchemistry.com | Pyrophoric, requires careful handling |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, acidic or neutral media | Effective for many reductions | Can also cause dehalogenation, expensive |

To circumvent the issue of hydrodehalogenation and avoid the use of often toxic and expensive heavy metals, several transition metal-free reduction methods have been developed. These methods often exhibit excellent chemoselectivity, leaving sensitive functional groups like halogens intact. organic-chemistry.orgacs.org

One such method involves the use of tetrahydroxydiboron [B₂(OH)₄] in water. organic-chemistry.org This system can reduce a wide variety of aromatic nitro compounds to their corresponding anilines with high yields and tolerance for functional groups including halogens. organic-chemistry.org Another approach utilizes trichlorosilane (HSiCl₃) in the presence of a tertiary amine, which generates a dichlorosilylene (B1217353) species in situ as the reducing agent. nih.gov This method is mild, rapid, and shows broad applicability for both aromatic and aliphatic nitro compounds. nih.gov Other metal-free options include sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S), which can be useful when acidic or hydrogenation conditions are not suitable. commonorganicchemistry.comresearchgate.net

Examples of Metal-Free Reduction Conditions:

| Reagent System | Typical Conditions | Key Features |

|---|---|---|

| B₂(OH)₄ / H₂O | 80°C, 8 hours | Environmentally friendly, high functional group tolerance (halogens, carbonyls) organic-chemistry.org |

| HSiCl₃ / Tertiary Amine | 0°C to RT, CH₂Cl₂ | Mild, fast, inexpensive, avoids metal contamination nih.gov |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent, often with a phase-transfer catalyst | Mild, useful for sensitive substrates researchgate.net |

Oxidation Reactions of the Methyl Group

The oxidation of the methyl group on an aromatic ring is a common route to synthesizing benzoic acid derivatives.

The oxidation of the methyl group of this compound to a carboxylic acid group would yield 2-bromo-5-fluoro-6-nitrobenzoic acid. This transformation typically requires strong oxidizing agents. Standard reagents for this type of benzylic oxidation include potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions, or chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in H₂SO₄).

However, the reaction conditions for these oxidations are often harsh and may not be compatible with the other substituents on the ring. The presence of a strongly electron-withdrawing nitro group can make the methyl group more resistant to oxidation. thieme-connect.de A specific method for oxidizing methyl groups on nitrotoluenes involves using vanadium pentoxide (V₂O₅) or manganese dioxide (MnO₂) in sulfuric acid at elevated temperatures. google.com This method has been patented for the conversion of dinitrotoluene to dinitrobenzoic acid. google.com Another approach could be the aerobic oxidation catalyzed by cobalt salts in the presence of bromide ions. organic-chemistry.org

Potential Oxidation Methods:

| Oxidizing Agent | Typical Conditions | Applicability/Concerns |

|---|---|---|

| KMnO₄ | Aqueous NaOH or H₂SO₄, heat | Powerful oxidant, but harsh conditions may affect other groups. |

| CrO₃ / H₂SO₄ | Acetone (Jones oxidation) or acetic acid | Strong oxidant, generates chromium waste. |

| V₂O₅ / H₂SO₄ | ~150°C | Demonstrated for oxidizing nitrotoluenes google.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comyoutube.com For this compound, the site of reaction is overwhelmingly the carbon-bromine bond. The C-Br bond is significantly more reactive than the C-F bond in the standard catalytic cycles of reactions like Suzuki, Heck, and Stille couplings, which involve the oxidative addition of palladium(0) into the carbon-halogen bond. youtube.com

In a Suzuki-Miyaura coupling , the C-Br bond would readily react with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. richmond.eduresearchgate.net This would replace the bromine atom with the organic group from the boronic acid, leaving the fluorine and other substituents untouched.

Similarly, in a Heck reaction , the compound could be coupled with an alkene, such as styrene (B11656) or an acrylate, under palladium catalysis. masterorganicchemistry.comyoutube.comresearchgate.net This would result in the formation of a new carbon-carbon bond at the C1 position with the substitution of the bromine atom.

The choice of catalyst, ligands, base, and solvent is crucial for optimizing these reactions and can be tailored to achieve high yields and avoid side reactions. nih.govacs.org

Table of Representative Palladium-Catalyzed Reactions:

| Reaction Name | Coupling Partner | Typical Product Structure |

|---|---|---|

| Suzuki-Miyaura | Aryl- or Vinyl-boronic acid (R-B(OH)₂) | 1-Aryl-4-fluoro-3-methyl-2-nitrobenzene |

| Heck | Alkene (e.g., Styrene) | 1-Alkenyl-4-fluoro-3-methyl-2-nitrobenzene |

| Stille | Organostannane (R-SnBu₃) | 1-Aryl/Alkyl-4-fluoro-3-methyl-2-nitrobenzene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 1-Alkynyl-4-fluoro-3-methyl-2-nitrobenzene |

Suzuki, Stille, and Buchwald-Hartwig Amination with Halogenated Nitroarenes

The presence of both a bromine atom and a nitro group on the aromatic ring of this compound offers two potential sites for cross-coupling reactions. The relative reactivity of the C-Br and C-NO2 bonds is a key consideration in designing selective transformations.

Suzuki and Stille Couplings:

In the context of Suzuki and Stille couplings, the carbon-bromine bond is the conventional reactive site for palladium-catalyzed cross-coupling. The catalytic cycle for a hypothetical Suzuki coupling with an arylboronic acid would be initiated by the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. This step is generally favored for aryl bromides over the cleavage of a C-NO2 bond under typical Suzuki conditions. organic-chemistry.orgorganic-chemistry.org Subsequent transmetalation with the boronic acid derivative and reductive elimination would yield the corresponding biaryl product. The reaction conditions, including the choice of palladium precursor, ligand, and base, would be critical in achieving high yields and selectivity. organic-chemistry.orgresearchgate.net

Similarly, in a Stille coupling, the organostannane reagent would transfer its organic group to the palladium center after the initial oxidative addition of the C-Br bond. orgsyn.orgwikipedia.org The functional group tolerance of the Stille reaction is a significant advantage, and it is expected that the nitro and fluoro groups on the benzene (B151609) ring would remain intact during the coupling process. organic-chemistry.org

Recent research has demonstrated that nitroarenes can also act as electrophiles in Suzuki-Miyaura coupling reactions, proceeding through the oxidative addition of the Ar-NO2 bond to a palladium catalyst. ubc.carsc.org However, this typically requires specific catalytic systems, often employing bulky biarylphosphine ligands. rsc.org For this compound, a competition between the C-Br and C-NO2 oxidative addition would be a key mechanistic question. The relative bond dissociation energies and the specific catalyst system employed would dictate the outcome.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds. researchgate.net When reacting this compound with an amine, the reaction would be expected to proceed via the palladium-catalyzed coupling at the C-Br position. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product and regenerate the Pd(0) catalyst.

The use of nitroarenes as coupling partners in Buchwald-Hartwig aminations has also been reported, where the nitro group is displaced. nih.govnih.gov This denitrative amination again raises the question of selectivity for a substrate like this compound. The reaction conditions would need to be carefully optimized to favor the desired C-N bond formation at either the bromine or nitro-substituted position.

A hypothetical reaction scheme for these transformations is presented below:

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product(s) | Key Mechanistic Step |

| Suzuki | Arylboronic Acid | 4-Fluoro-3-methyl-2-nitro-1,1'-biphenyl derivative | Oxidative addition of C-Br to Pd(0) |

| Stille | Organostannane | Aryl-substituted 4-fluoro-3-methyl-2-nitrobenzene | Oxidative addition of C-Br to Pd(0) |

| Buchwald-Hartwig | Amine | N-Aryl-4-fluoro-3-methyl-2-nitroaniline derivative | Oxidative addition of C-Br to Pd(0) |

C–H Bond Arylation Strategies with Ortho-Substituents

The direct arylation of C-H bonds using aryl halides is a highly desirable transformation as it avoids the pre-functionalization of one of the coupling partners. Using this compound as the arylating agent would involve the activation of a C-H bond of another aromatic compound.

The presence of ortho-substituents, in this case, the methyl and nitro groups relative to the bromine atom, can significantly influence the efficiency and regioselectivity of C-H arylation reactions. Steric hindrance from the ortho-methyl group could pose a challenge for the approach of the substrate to the palladium catalyst and the subsequent C-H activation step. researchgate.net

Ruthenium-catalyzed C-H arylation has emerged as a powerful method, and studies have shown that the site-selectivity can be governed by both electronic and steric factors. nih.gov In a hypothetical C-H arylation of an arene with this compound, the catalytic cycle would likely involve the oxidative addition of the C-Br bond to the ruthenium catalyst, followed by a concerted metalation-deprotonation (CMD) type C-H activation of the coupling partner. nih.gov The electronic nature of the arene substrate and the directing group ability of its substituents would play a crucial role in determining the regiochemical outcome.

The development of ligand-enabled C-H arylation has allowed for the coupling of sterically hindered substrates. researchgate.netresearchgate.net For a substrate as sterically encumbered as this compound, a carefully selected ligand would be essential to facilitate the reaction and overcome the steric clash.

Table 2: Hypothetical C-H Arylation of an Arene with this compound

| Arene Substrate | Catalyst System | Potential Product | Key Mechanistic Challenge |

| Benzene | Pd or Ru catalyst | 4-Fluoro-3-methyl-2-nitrobiphenyl | Overcoming steric hindrance from ortho-substituents |

| Anisole | Pd or Ru catalyst | Methoxy-substituted 4-fluoro-3-methyl-2-nitrobiphenyl | Controlling regioselectivity of C-H activation |

| Pyridine (B92270) | Pd or Ru catalyst | Pyridyl-substituted 4-fluoro-3-methyl-2-nitrobenzene | Potential catalyst inhibition by the pyridine nitrogen |

Advanced Structural Elucidation and Spectroscopic Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure-Reactivity Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene, both ¹H and ¹³C NMR spectroscopy would be instrumental in confirming its structure and in studying its reactivity.

In a hypothetical ¹H NMR spectrum of this compound, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns influenced by the electronic effects of the substituents. The electron-withdrawing nitro group would deshield adjacent protons, shifting their signals downfield. Conversely, the methyl group, being electron-donating, would cause a slight upfield shift for nearby protons. The fluorine and bromine atoms also exert significant electronic and through-space effects, further influencing the proton chemical shifts. The coupling between the fluorine atom and adjacent protons (H-F coupling) would result in characteristic splitting patterns, providing valuable information for signal assignment.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the benzene (B151609) ring and the methyl group. The carbons attached to the electronegative bromine, fluorine, and nitro groups would be significantly deshielded, appearing at lower fields. The ipso-carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature.

By analyzing the changes in the NMR spectra during a reaction, researchers can gain insights into structure-reactivity correlations. For instance, monitoring the disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to products or intermediates can provide kinetic information and help to elucidate the reaction mechanism.

To illustrate the expected NMR data, the following table presents typical ¹H NMR chemical shifts for a structurally related compound, 1-Bromo-4-fluoro-2-nitrobenzene.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.85 | dd | J = 8.7, 2.7 |

| H-5 | 7.30 | ddd | J = 8.7, 7.5, 2.7 |

| H-6 | 8.05 | dd | J = 8.7, 5.1 |

Note: This data is for 1-Bromo-4-fluoro-2-nitrobenzene and is intended to be illustrative of the types of signals expected for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Intermediates

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of mechanistic studies involving this compound, IR spectroscopy would be particularly useful for monitoring the transformation of the nitro group, which is a common reactive site in this class of compounds.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. The presence of the C-Br, C-F, and C-H bonds would also give rise to characteristic absorption bands in the fingerprint region and higher frequency regions of the spectrum.

During a reaction, the formation of intermediates can be detected by the appearance of new absorption bands. For example, in a reduction reaction of the nitro group, one might observe the transient appearance of bands corresponding to a nitroso (N=O) or a hydroxylamino (NHOH) group before the final formation of an amino (NH₂) group, which would show characteristic N-H stretching vibrations. By monitoring these changes in real-time or by analyzing isolated intermediates, IR spectroscopy provides valuable mechanistic insights.

The following table summarizes the expected characteristic IR absorption frequencies for the functional groups present in this compound.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1380 |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Methyl C-H | Stretch | 2850 - 2960 |

Mass Spectrometry for Reaction Product Identification and Mechanistic Pathways

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In mechanistic studies of reactions involving this compound, MS is invaluable for identifying reaction products, byproducts, and, in some cases, stable intermediates.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺) of approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of other small molecules or radicals. The fragmentation of this compound would likely involve the cleavage of the C-N, C-Br, and C-F bonds, leading to a series of fragment ions that can be used to confirm the connectivity of the atoms in the molecule.

By using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), complex reaction mixtures can be separated, and the individual components can be identified. This allows for the precise determination of product distributions and the identification of minor byproducts, which can provide crucial clues about the underlying reaction mechanism. For example, the detection of specific rearrangement products or unexpected adducts can help to support or refute a proposed mechanistic pathway.

A hypothetical mass spectrometry fragmentation data table for this compound is presented below to illustrate the expected key fragments.

| m/z | Proposed Fragment Ion |

| 233/235 | [M]⁺ (Molecular Ion) |

| 187/189 | [M - NO₂]⁺ |

| 154 | [M - Br]⁺ |

| 108 | [M - Br - NO₂]⁺ |

Note: The m/z values are nominal and the presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

Computational Chemistry and Theoretical Studies on 1 Bromo 4 Fluoro 3 Methyl 2 Nitrobenzene and Analogs

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and electronic properties of organic molecules. nih.gov For 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. researchgate.netresearchgate.net These calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The substitution pattern on the benzene (B151609) ring significantly influences its geometry. In many nitrobenzene (B124822) structures, the dihedral angle between the nitro group and the phenyl ring is sensitive to the chemical environment, particularly the presence of ortho substituents. nih.gov For instance, in 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9 (11)°. nih.gov The presence of a methyl group and a bromine atom ortho to the nitro group in this compound would likely cause steric hindrance, leading to a non-planar arrangement where the nitro group is twisted out of the plane of the benzene ring.

Beyond molecular geometry, DFT is crucial for elucidating the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. In substituted nitrobenzenes, electron-withdrawing groups like the nitro group and halogens tend to lower the HOMO and LUMO energy levels, while electron-donating groups like the methyl group have the opposite effect. researchgate.net

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. This allows for the identification of electron-rich sites (nucleophilic centers) and electron-poor sites (electrophilic centers), which is fundamental to understanding intermolecular interactions and chemical reactivity. researchgate.net

Illustrative DFT Calculated Data for this compound

| Parameter | Calculated Value (Illustrative) | Method/Basis Set |

|---|---|---|

| C-Br Bond Length | 1.89 Å | B3LYP/6-311++G(d,p) |

| C-NO2 Dihedral Angle | ~55° | B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -3.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 3.7 eV | B3LYP/6-311++G(d,p) |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient structures like transition states. nih.gov For this compound, these methods can be used to explore potential reaction pathways, such as nucleophilic aromatic substitution or reduction of the nitro group.

Theoretical studies on the decomposition of nitroaromatic compounds have shown that the nature and position of substituents significantly influence the reaction mechanisms. nih.gov For instance, the unimolecular decomposition of nitrobenzene can proceed via two main pathways: direct carbon-nitrogen bond dissociation or a more complex mechanism involving a nitro-nitrite rearrangement. nih.gov The presence of multiple, electronically distinct substituents on this compound would create a complex potential energy surface.

Computational models can map out the energy profile of a proposed reaction mechanism, identifying reactants, intermediates, transition states, and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. researchgate.net For example, in the catalytic reduction of nitroaromatics, DFT calculations can elucidate the step-by-step mechanism, including the adsorption of the molecule on a catalyst surface, the transfer of hydrogen atoms, and the dissociation of N-O bonds. nih.gov These calculations have revealed that on certain metal surfaces like Ni(111), the reaction can proceed through N-O bond dissociation to form nitrosobenzene (B162901) intermediates. nih.gov

By calculating the Gibbs free energies of the various species along a reaction coordinate, chemists can predict the feasibility and preferred pathway of a reaction under specific conditions. nih.gov For a polysubstituted molecule like this compound, these models are crucial for understanding how the interplay of electronic and steric effects from each substituent governs its reactivity.

Illustrative Reaction Energy Profile Data for a Hypothetical Reaction

| Species | Relative Gibbs Free Energy (kcal/mol) (Illustrative) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Products | -15.0 |

Analysis of σ-hole and π-hole Interactions in Halogen Bonding

Non-covalent interactions play a critical role in supramolecular chemistry, crystal engineering, and biological systems. Halogen bonding is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org The σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen, along the extension of the covalent bond. mdpi.com

In this compound, the bromine atom is a potential halogen bond donor. The strength of the σ-hole on the bromine is significantly influenced by the other substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and fluoro substituents, pull electron density away from the bromine atom, making its σ-hole more positive and thus enhancing its ability to form strong halogen bonds. acs.org Conversely, the electron-donating methyl group would have a counteracting, albeit weaker, effect.

In addition to σ-holes, molecules can also exhibit π-holes, which are regions of positive electrostatic potential located perpendicular to a portion of a molecular framework, such as an aromatic ring. nih.gov The electron-deficient nature of the nitro- and halogen-substituted benzene ring in the title compound could allow it to act as a π-hole acceptor, interacting with electron-rich species.

Theoretical analyses, often using methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis, are used to characterize and quantify these interactions. nih.gov These studies can confirm the presence of a bond critical point between the interacting atoms and evaluate the extent of charge transfer, providing a deeper understanding of the nature and strength of the halogen bond. The interplay of a C-Br···N/O halogen bond (a σ-hole interaction) and potential π-π stacking or other weak interactions would dictate the supramolecular assembly of this compound in the solid state.

Illustrative Data on Halogen Bonding Potential

| Molecule/Analog | Max. Electrostatic Potential on Br σ-hole (kcal/mol) (Illustrative) | Comment |

|---|---|---|

| Bromobenzene | +15 | Reference |

| 1-Bromo-4-nitrobenzene | +25 | Nitro group enhances σ-hole |

| This compound | +28 | Combined effect of electron-withdrawing groups |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. researchgate.net For this compound, DFT calculations can simulate its vibrational (FTIR and FT-Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov

Vibrational frequency calculations predict the positions and intensities of bands in the IR and Raman spectra. niscpr.res.in These calculated frequencies are often systematically overestimated due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov Such a comparison is invaluable for assigning specific vibrational modes to the observed spectral bands, for example, identifying the characteristic stretching frequencies of the C-Br, C-F, and N-O bonds, as well as the various bending and ring deformation modes. niscpr.res.inresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov These theoretical predictions can be a powerful aid in assigning the complex NMR spectrum of a polysubstituted molecule like this compound, where the electronic effects of the various substituents cause the chemical shifts of the aromatic protons and carbons to overlap. Comparing the calculated shifts with experimental values provides a stringent test of the accuracy of the computed electronic structure. nih.gov Any discrepancies between the predicted and experimental spectra can, in turn, point to specific environmental effects (like solvent interactions) or the need for more sophisticated theoretical models. nih.gov

Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Feature | Calculated Value (Illustrative) | Experimental Value (Hypothetical) |

|---|---|---|

| ν(NO₂) asymmetric stretch (FTIR) | 1545 cm⁻¹ | 1530 cm⁻¹ |

| ν(NO₂) symmetric stretch (FTIR) | 1360 cm⁻¹ | 1350 cm⁻¹ |

| ¹³C NMR shift (C-Br) | 118 ppm | 120 ppm |

| ¹³C NMR shift (C-F) | 160 ppm | 162 ppm |

| ¹H NMR shift (aromatic) | 7.8 - 8.2 ppm | 7.7 - 8.1 ppm |

Synthetic Utility and Applications in Complex Molecule Synthesis Research

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. google.compitt.edunih.gov The title compound serves as a strategic starting material for accessing novel heterocyclic systems, particularly those of interest in drug discovery programs. researchgate.netscienceopen.com

Recent advancements in synthetic methodology have highlighted the use of substituted nitroarenes in the synthesis of complex nitrogen heterocycles. One notable application is in the photochemical dearomative ring expansion of nitroarenes to produce highly functionalized azepanes. This process, typically mediated by blue light, involves the conversion of the nitro group into a singlet nitrene, which triggers a rearrangement of the six-membered benzene (B151609) ring into a seven-membered azepine system. Subsequent hydrogenation yields the saturated azepane ring.

While this method has been demonstrated on a broad range of nitroarenes, 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene is a prime candidate for this transformation, which would yield a novel, polysubstituted azepane. The substitution pattern of the starting material would directly translate to the azepane ring, providing a streamlined, two-step route to a complex scaffold that is otherwise difficult to access. The resulting azepane would be decorated with bromo, fluoro, and methyl groups, offering orthogonal handles for further diversification.

The synthesis of pyrimidines from this specific precursor is less documented in current literature. However, the general reactivity of the nitro and bromo groups suggests potential pathways, such as reduction of the nitro group to an amine followed by condensation reactions, although this remains an area for future research exploration.

The development of novel molecular scaffolds is a primary objective in medicinal chemistry to explore new regions of chemical space and overcome challenges in drug development. researchgate.netscienceopen.com Saturated heterocycles, such as azepanes, are particularly valuable due to their three-dimensional globular shapes, which can lead to improved binding affinity and pharmacokinetic properties compared to their flat aromatic counterparts. Azepanes are notably underrepresented in existing compound libraries, making new synthetic routes to these scaffolds highly significant.

The use of this compound as a precursor for polysubstituted azepanes directly addresses this gap. The resulting scaffold would be a unique and advanced platform for building libraries of compounds for biological screening. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability and binding interactions, while the bromine atom can serve as a vector for late-stage functionalization via cross-coupling reactions.

Intermediate in the Synthesis of Functionally Diverse Organic Compounds

Beyond heterocycle synthesis, the distinct reactivity of each functional group on this compound allows it to serve as a versatile intermediate for a wide array of organic compounds. nih.govlibretexts.org

The bromine and nitro groups are the most reactive sites on the molecule, offering a rich playground for developing and applying synthetic methods.

Nitro Group Reactivity : The nitro group is a powerful electron-withdrawing group that can be transformed in several ways. As mentioned, its conversion to a nitrene under photochemical conditions enables skeletal editing and ring expansion. More commonly, the nitro group is readily reduced to an aniline (B41778) derivative using reagents like iron powder, tin(II) chloride, or catalytic hydrogenation. acs.org This transformation is fundamental, as the resulting amino group is a key nucleophile and directing group for subsequent reactions, including the synthesis of fused heterocyclic systems like benzimidazoles. nih.govacs.org

Bromine Group Reactivity : The bromine atom is an exceptionally versatile synthetic handle. Its position on the ring, activated by the ortho-nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comstackexchange.com Strong nucleophiles can displace the bromide, allowing for the introduction of oxygen, nitrogen, or sulfur-based functional groups. Furthermore, the bromine atom is an ideal participant in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkynyl groups at this position. sigmaaldrich.com This reactivity provides a reliable strategy for elaborating the molecular framework.

While less reactive than the other substituents, the methyl group offers an additional site for derivatization. The benzylic protons of the methyl group can undergo free-radical reactions, such as bromination using N-bromosuccinimide (NBS) under UV irradiation. This installs a bromomethyl group, which is a potent electrophile for substitution reactions, allowing for the introduction of a wide variety of functional groups. This type of C–H bond functionalization is a powerful strategy for modifying complex molecules and creating structural diversity from a common intermediate. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1286734-82-4 | sigmaaldrich.com |

| Molecular Formula | C₇H₅BrFNO₂ | sigmaaldrich.com |

| Molecular Weight | 234.02 g/mol | nih.gov |

| Physical Form | White to yellow solid or liquid | sigmaaldrich.com |

| InChI Key | PZZUMDDGTJMPQD-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Representative Synthetic Transformations

| Starting Material | Reaction Type | Key Reagents | Potential Product Class |

|---|---|---|---|

| This compound | Photochemical Ring Expansion | Blue light, P(Oi-Pr)₃, Et₂NH | Polysubstituted Azepine |

| This compound | Nitro Group Reduction | Fe, NH₄Cl or H₂, Pd/C | Substituted Aniline |

| This compound | Nucleophilic Aromatic Substitution | NaOMe, heat | Anisole Derivative |

| This compound | Suzuki Cross-Coupling | ArB(OH)₂, Pd catalyst, base | Biaryl Compound |

Future Research Directions and Emerging Methodologies for Halogenated Nitrobenzenes

Development of Novel Catalytic Systems for Selective Transformations

The selective transformation of halogenated nitrobenzenes, particularly the reduction of the nitro group without affecting the halogen substituents, is a key challenge. Future research is heavily focused on designing advanced catalytic systems to achieve high chemoselectivity.

One promising area is the development of co-modified heterogeneous catalysts. For instance, palladium (Pd) catalysts supported on carbon (Pd/C) can be co-modified with both organic ligands, like triphenylphosphine (B44618) (PPh₃), and inorganic species, such as sodium vanadate (B1173111) (NaVO₃). This dual modification helps to create a high-performance system for the selective hydrogenation of halogenated nitroaromatics. ccspublishing.org.cn The organic ligand can inhibit dehalogenation by coordinating to the catalyst's surface, while the inorganic component can modulate the electronic properties of the metal, enhancing selectivity. ccspublishing.org.cn

Another frontier is the use of photocatalysis. frontiersin.org Photocatalytic systems offer a green alternative to traditional methods, often operating at room temperature and ambient pressure. frontiersin.org Catalysts such as TiO₂, CdS, and even dye-sensitized systems are being explored for the selective hydrogenation of nitrobenzene (B124822). frontiersin.org For example, a TiO₂@N-AC catalyst has demonstrated high conversion (99.1%) and selectivity (98.8%) for nitrobenzene reduction under mild conditions. frontiersin.org Research is also expanding to include photoenzymatic systems, which combine the selectivity of enzymes with the power of light. A nitroreductase from Bacillus amyloliquefaciens, when used with a photocatalytic system, can selectively reduce nitroarenes with various electron-withdrawing groups, including halogens, to the corresponding amines with excellent yields. nih.gov

The development of catalysts from novel precursors like metal-organic frameworks (MOFs) is also gaining traction. A copper-based catalyst derived from a new Cu-MOF (Cu@C) has shown superior performance in the reduction of nitrobenzene, achieving 100% conversion in just 8 minutes. mdpi.com Such catalysts offer high efficiency and are often more cost-effective than those based on noble metals. mdpi.com

Table 1: Comparison of Catalytic Systems for Nitroarene Reduction

| Catalytic System | Key Features | Substrates | Reported Efficiency | Reference |

|---|---|---|---|---|

| PPh₃ and NaVO₃ co-modified Pd/C | Heterogeneous catalyst with mixed valence Pd species; inhibits dehalogenation. | Halogenated nitroaromatics | High selectivity in hydrogenation. | ccspublishing.org.cn |

| TiO₂@N-AC (Photocatalyst) | Operates at room temperature and pressure; sustainable approach. | Nitroarenes with various substituents (-Cl, -F) | 99.1% conversion, 98.8% selectivity. | frontiersin.org |

| Photoenzymatic System (BaNTR1) | Combines enzyme selectivity with photocatalysis; works in aqueous conditions. | Electronically-diverse nitroarenes | Up to 99% conversion. | nih.gov |

| Cu@C (from Cu-MOF) | Non-noble metal catalyst; high efficiency and acid resistance. | Nitrobenzene | 100% conversion in 8 minutes. | mdpi.com |

Exploration of Photochemical Reactivity of Nitroaromatics

The photochemical behavior of nitroaromatic compounds is a rich and complex field with significant implications for both environmental science and synthetic chemistry. rsc.org Future research aims to further unravel the intricate photoinduced reaction pathways of these molecules.

Nitroaromatic compounds possess unique photochemical properties, including the ability to undergo very fast intersystem crossing between singlet and triplet states. rsc.org Modern femtosecond spectroscopy and advanced computational methods are being employed to study these ultrafast dynamics. rsc.orgucl.ac.uk Understanding the influence of substitution patterns and solvent effects on these processes is crucial for controlling reaction outcomes. rsc.org For instance, studies on nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) have shown that the orientation of the nitro group relative to the aromatic ring can significantly affect photodegradation rates. researchgate.net

A key area of investigation is the photodissociation of nitroaromatics to release nitric oxide (NO), a process with potential applications in drug delivery. rsc.org The mechanism often involves a complex series of atomic rearrangements and changes in electronic states. rsc.org Recent studies have identified multiple dissociation pathways, including intramolecular rearrangements and roaming reactions, which can be influenced by the excitation energy and the presence of other substituents. ucl.ac.uk

Furthermore, the photolysis of nitroaromatics in the environment is a potential source of nitrous acid (HONO), a key atmospheric species. acs.org Research has shown that various nitroaromatic compounds, not just nitrophenols, can undergo photoreduction to generate HONO. acs.org Quantifying the HONO formation from the photolysis of different nitroaromatics under sunlight is an active area of research with important atmospheric implications. acs.org The solvent environment also plays a critical role in the photochemical reactions of nitro-PAHs, with degradation rates varying significantly in different solvents like chloroform, acetonitrile, and dimethylformamide. researchgate.net

Green Chemistry Approaches in the Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis and derivatization of halogenated nitrobenzenes to minimize environmental impact. imist.ma This involves using safer solvents, reducing waste, and designing more atom-economical reactions. imist.ma

A major focus is on replacing traditional reduction methods, such as those using iron powder or alkali sulfides, which generate significant waste and pollution. google.com Catalytic hydrogenation is a greener alternative, but it requires careful control to prevent dehalogenation. google.com The use of supercritical CO₂ as a green solvent in combination with supported palladium nanoparticle catalysts for the hydrogenation of chloronitrobenzenes has shown high selectivity (>99%). psu.edu Water is also being explored as a benign solvent for these reactions. psu.edu

The development of solvent-free or solid-state reactions is another key green chemistry strategy. For example, some organic syntheses can be carried out by mixing reactants with a solid support like K10 montmorillonite (B579905) clay and heating, thereby avoiding the use of hazardous solvents. imist.ma

The synthesis of fluorinated aromatics, such as p-fluoronitrobenzene, often relies on halogen exchange (Halex) reactions. researchgate.net Green chemistry principles are being applied to optimize these processes. Research into using highly active potassium fluoride (B91410) with a phase transfer catalyst in a suitable solvent like DMF has shown high conversion (97.86%) and yield (91.58%), providing a more efficient route. researchgate.net The goal is to develop catalytic conditions that are inert to sensitive functional groups like halogens, aldehydes, and ketones while selectively reducing the nitro group. psu.edu

Integration with Flow Chemistry for Enhanced Synthetic Efficiency

Flow chemistry, where reactions are conducted in a continuously flowing stream through a reactor, is emerging as a powerful tool for the synthesis of halogenated nitrobenzenes. seqens.com This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and easier scalability. seqens.comresearchgate.netmit.edu

The precise control afforded by flow reactors is particularly beneficial for highly exothermic reactions like nitration. researchgate.net A continuous-flow microreactor system has been developed for the nitration of nitrobenzene, which enhances selectivity and safety. researchgate.net Such systems allow for operation at higher temperatures and pressures than are safely achievable in batch reactors, often leading to significantly faster reaction rates. mit.edu

Flow chemistry also facilitates multi-step synthetic sequences by allowing for the "telescoping" of reactions, where the output of one reactor is fed directly into the next. mit.edu This minimizes manual handling of intermediates, which can be particularly advantageous when dealing with hazardous or unstable compounds. mit.edu

The amination of halogenated nitroaromatics, another important transformation, has also been successfully implemented in continuous-flow systems. The non-catalytic amination of 4-chloronitrobenzene with aqueous ammonia (B1221849) has been achieved in a safe and controlled manner using a flow reactor, with N-methyl-2-pyrrolidone as the solvent. researchgate.net By optimizing parameters such as temperature, residence time, and reactant ratios, the yield and efficiency of the synthesis can be significantly improved compared to traditional batch processes. researchgate.net The integration of active learning algorithms with flow chemistry setups further promises to accelerate reaction optimization. digitellinc.com

Q & A

Q. What are the key physicochemical properties of 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene, and how are they experimentally determined?